

Spectroscopic Profile of (4-(1-Cyanocyclopropyl)phenyl)boronic acid: A Technical Overview

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Compound of Interest

Compound Name: (4-(1-Cyanocyclopropyl)phenyl)boronic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **(4-(1-Cyanocyclopropyl)phenyl)boronic acid** (CAS No. 1217501-00-2). The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct experimental spectra for this specific molecule are not publicly available, this document compiles predicted spectroscopic data based on its chemical structure and known spectral characteristics of analogous compounds.

Chemical Structure and Properties

- IUPAC Name: **(4-(1-Cyanocyclopropyl)phenyl)boronic acid**
- Molecular Formula: $C_{10}H_{10}BNO_2$ [\[1\]](#) [\[2\]](#)
- Molecular Weight: 187.00 g/mol [\[2\]](#)
- CAS Number: 1217501-00-2 [\[2\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(4-(1-Cyanocyclopropyl)phenyl)boronic acid**. These predictions are derived from the analysis of its structural motifs and comparison with spectroscopic data of similar phenylboronic acid derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 8.2	d	2H	Aromatic protons ortho to $-\text{B}(\text{OH})_2$
~7.3 - 7.6	d	2H	Aromatic protons meta to $-\text{B}(\text{OH})_2$
~4.5 - 5.5	br s	2H	$\text{B}(\text{OH})_2$
~1.6 - 1.8	m	2H	Cyclopropyl $-\text{CH}_2-$
~1.4 - 1.6	m	2H	Cyclopropyl $-\text{CH}_2-$

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~135 - 140	Aromatic C-B
~130 - 135	Aromatic CH ortho to $-\text{B}(\text{OH})_2$
~125 - 130	Aromatic CH meta to $-\text{B}(\text{OH})_2$
~120 - 125	Quaternary aromatic C
~118 - 122	Cyano ($-\text{C}\equiv\text{N}$)
~20 - 25	Quaternary cyclopropyl C
~15 - 20	Cyclopropyl $-\text{CH}_2-$

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200 - 3600	Broad, Strong	O-H stretch (boronic acid)
~2220 - 2260	Medium, Sharp	C≡N stretch (cyano)
~1600 - 1620	Medium	C=C stretch (aromatic ring)
~1300 - 1400	Strong	B-O stretch
~1000 - 1100	Strong	B-C stretch
~800 - 850	Strong	C-H out-of-plane bend (para-substituted)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
187.08	[M] ⁺	Molecular ion
169.07	[M - H ₂ O] ⁺	Loss of water from the boronic acid moiety
142.06	[M - B(OH) ₂] ⁺	Loss of the boronic acid group
115.05	[C ₉ H ₇] ⁺	Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(4-(1-Cyanocyclopropyl)phenyl)boronic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

- Data Acquisition:
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
 - For ^{13}C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

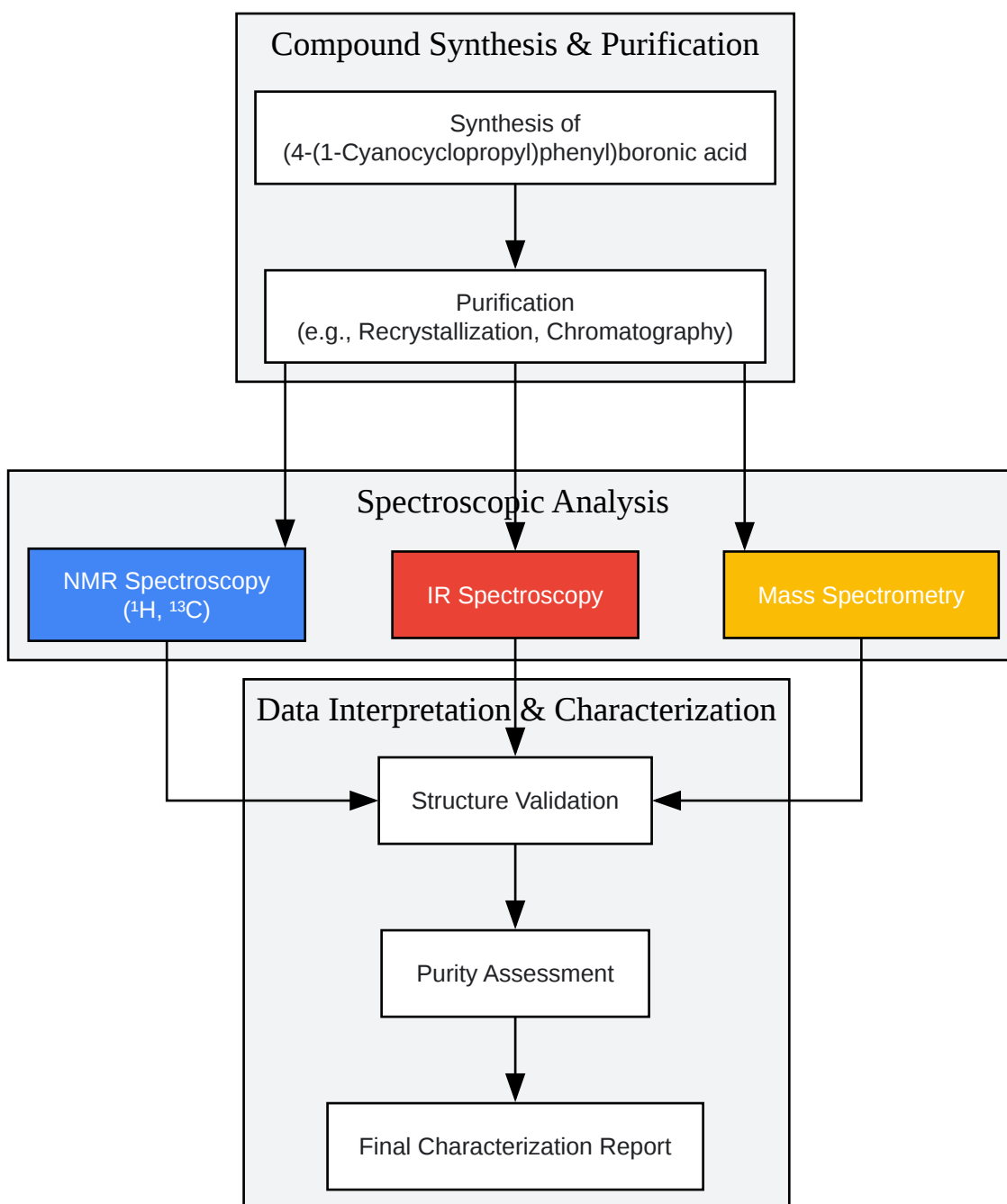
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled

with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

- **Data Acquisition:** Introduce the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.
- **Data Analysis:** Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(4-(1-Cyanocyclopropyl)phenyl)boronic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This comprehensive guide provides the foundational spectroscopic information for **(4-(1-Cyanocyclopropyl)phenyl)boronic acid**, which is critical for its application in research and

drug development. The provided protocols and predicted data serve as a valuable resource for scientists working with this compound.

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References

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